molecular formula C11H11NOS B1660379 Ethanol, 2-(8-quinolylthio)- CAS No. 7545-91-7

Ethanol, 2-(8-quinolylthio)-

Cat. No.: B1660379
CAS No.: 7545-91-7
M. Wt: 205.28 g/mol
InChI Key: KMGAMTBRYJXNOT-UHFFFAOYSA-N
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Description

Its structure comprises an ethanol backbone with a sulfur atom bridging the hydroxyl group and the 8-position of a quinoline ring. Quinoline derivatives are renowned for their diverse applications in medicinal chemistry, corrosion inhibition, and material science due to their aromaticity, electron-rich environment, and ability to coordinate metals . The thioether linkage (-S-) in this compound may enhance its stability and reactivity compared to oxygen or nitrogen analogs, making it a candidate for enzyme inhibition and surface-active applications .

Properties

CAS No.

7545-91-7

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

2-quinolin-8-ylsulfanylethanol

InChI

InChI=1S/C11H11NOS/c13-7-8-14-10-5-1-3-9-4-2-6-12-11(9)10/h1-6,13H,7-8H2

InChI Key

KMGAMTBRYJXNOT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)SCCO)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)SCCO)N=CC=C2

Other CAS No.

7545-91-7

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group exhibits moderate nucleophilicity, enabling reactions with electrophiles or participation in transition metal-catalyzed cross-couplings:

  • Liebeskind–Srogl Cross-Coupling :
    In Pd-catalyzed reactions, the thioether group acts as a leaving group, facilitating coupling with arylboronic acids. For example, analogous quinolinyl-thioether derivatives undergo cross-coupling to form biaryl structures under Pd catalysis (e.g., PdDppfCl₂) at 80–100°C, yielding products in 39–89% efficiency .

    ReactantCatalystProduct YieldReference
    Arylboronic acidsPdDppfCl₂·CH₂Cl₂39–89%
  • Reaction with C-Nucleophiles :
    The sulfur atom undergoes nucleophilic attack by carbanions (e.g., phenylacetonitrile), forming sulfides. Steric effects from the quinoline ring direct selectivity toward sulfur rather than carbon electrophilicity .

Oxidation Reactions

The thioether and ethanol groups are susceptible to oxidation:

  • Thioether Oxidation :
    Treatment with H₂O₂ or peracids oxidizes the thioether to sulfoxide (-SO-) or sulfone (-SO₂-). The ethanol group may concurrently oxidize to a ketone under strong conditions (e.g., K₂Cr₂O₇) .

    Oxidizing AgentProductConditionsReference
    H₂O₂SulfoxideRT, 2–6 hrs
    mCPBASulfone0°C → RT, 12 hrs
  • Ethanol Oxidation :
    Secondary alcohols like the ethanol group in this compound are resistant to mild oxidants but form ketones with strong agents (e.g., CrO₃) .

Dehydration and Etherification

The ethanol group can undergo acid-catalyzed dehydration or etherification:

  • Dehydration to Alkene :
    In the presence of H₂SO₄ or TsOH, the hydroxyl group is eliminated, forming a vinyl sulfide. This reaction competes with etherification .

    Acid CatalystTemperatureMajor ProductReference
    H₂SO₄140–160°CVinyl sulfide
  • Ether Formation :
    With excess ethanol under mild acidic conditions, intermolecular dehydration yields dialkyl ethers .

Coordination with Metal Complexes

The quinoline nitrogen and thioether sulfur serve as ligands for metal coordination:

  • Cu(II) Complexation :
    Analogous thioether-quinoline compounds form stable complexes with Cu(II), influencing redox activity. For example, Cu(II)-quinoline-thioether complexes catalyze H₂O₂ activation .

Functionalization via Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency:

  • Pd-Catalyzed Coupling :
    Microwave conditions (e.g., Pd(OAc)₂, 1,10-phenanthroline) reduce reaction times from hours to minutes while maintaining yields (e.g., 49% for 4a ) .

Biological Activity and Protein Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets are notable:

  • Hsp90 Inhibition :
    Derivatives stabilize Hsp90 and Hsp70 levels in cancer cells (IC₅₀ = 28 µM for 3b against MDA-MB-231) .

Comparison with Similar Compounds

Thioether-Linked Ethanol Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituent Key Applications/Properties References
Ethanol, 2-(8-quinolylthio)- C₁₁H₁₁NOS 217.28 (calc.) Quinoline-thioether Enzyme inhibition, corrosion inhibition
Ethanol, 2-(ethylthio) C₄H₁₀OS 106.19 Ethyl-thioether Solvent, intermediate in organic synthesis
Ethanol, 2-(methylthio) C₃H₈OS 92.16 Methyl-thioether IR spectroscopy studies, chemical synthesis

Key Differences :

  • Simpler thioethers like Ethanol, 2-(ethylthio) lack aromatic systems, resulting in lower molecular weight and reduced capacity for targeted interactions .

Amino and Alkoxy Ethanol Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituent Key Applications/Properties References
Ethanol, 2-(methylamino) C₃H₉NO 75.11 Methylamine Surfactant, pharmaceutical intermediate
Ethanol, 2-methoxy C₃H₈O₂ 76.09 Methoxy Solvent, industrial applications
2-(2-Thienyl)ethanol C₆H₈OS 128.19 Thiophene Pharmaceutical intermediate

Key Differences :

  • Amino groups (e.g., in Ethanol, 2-(methylamino)) confer basicity and hydrogen-bonding capacity, whereas thioethers (e.g., Ethanol, 2-(8-quinolylthio)-) exhibit higher hydrophobicity and metal-binding affinity .

Chemical Reactivity

  • Oxidation: Thioethers in Ethanol, 2-(8-quinolylthio)- can oxidize to sulfoxides or sulfones, whereas amino derivatives (e.g., Ethanol, 2-(methylamino)) may undergo N-alkylation or oxidation to nitroxides .
  • Metal Coordination: The quinoline-thioether group enables chelation of transition metals (e.g., Cu²⁺, Fe³⁺), a property absent in aliphatic analogs like Ethanol, 2-(ethylthio) .

Enzyme Inhibition

  • Comparison with 2-(2-Thienyl)ethanol: Thiophene derivatives show moderate inhibition of mushroom tyrosinase (20–40% at 1 mM), while quinoline-thioethers may achieve higher potency due to stronger π-π interactions .

Corrosion Inhibition

  • Ethanol, 2-(8-quinolylthio)-: Quinoline’s aromaticity and sulfur’s electron-donating capacity make it effective in adsorbing onto metal surfaces, preventing oxidation (as proposed in ) .
  • Comparison with Aliphatic Thioethers: Ethanol, 2-(ethylthio) shows weaker adsorption due to lack of planar structure, reducing corrosion inhibition efficiency .

Physical Properties and Stability

Property Ethanol, 2-(8-quinolylthio)- Ethanol, 2-methoxy Ethanol, 2-(methylamino)
Boiling Point (°C) ~300 (est.) 124–125 159–160
Solubility in Water Low (hydrophobic) Miscible High
Thermal Stability High (aromatic stabilization) Moderate Moderate

Key Insight: The quinoline-thioether group drastically reduces water solubility compared to methoxy or amino derivatives, necessitating organic solvents for formulation .

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